3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine is a heterocyclic compound that features a unique fusion of oxadiazole, oxazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminofurazan with pyrrolooxazinetriones in anhydrous ethyl acetate under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Oxadiazolo[2,3-a]pyrimidine: Shares the oxadiazole and pyrimidine rings but differs in the fusion pattern.
Uniqueness
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
401793-30-4 |
---|---|
Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
4,10-dioxa-1,3,5,8-tetrazatricyclo[7.3.0.02,6]dodeca-2,6,8,11-tetraene |
InChI |
InChI=1S/C6H4N4O2/c1-2-11-6-7-3-4-5(10(1)6)9-12-8-4/h1-3,8H |
InChI Key |
WUEOBPZWOASICL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=C3C(=NON3)N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.